BenchChemオンラインストアへようこそ!

1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Endocrinology Enzyme Inhibition Thyroid Hormone Metabolism

1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 923122-61-6) is a fully substituted purine-2,6-dione derivative. Its structure features a 1-benzyl group, methyl substituents at the N3 and N7 positions, and an 8-[(2,3-dihydroxypropyl)thio] side chain.

Molecular Formula C17H20N4O4S
Molecular Weight 376.43
CAS No. 923122-61-6
Cat. No. B2655948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS923122-61-6
Molecular FormulaC17H20N4O4S
Molecular Weight376.43
Structural Identifiers
SMILESCN1C2=C(N=C1SCC(CO)O)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
InChIInChI=1S/C17H20N4O4S/c1-19-13-14(18-16(19)26-10-12(23)9-22)20(2)17(25)21(15(13)24)8-11-6-4-3-5-7-11/h3-7,12,22-23H,8-10H2,1-2H3
InChIKeySQQFQGIORJRSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Structural Identity and Baseline Profile for Research Procurement


1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 923122-61-6) is a fully substituted purine-2,6-dione derivative . Its structure features a 1-benzyl group, methyl substituents at the N3 and N7 positions, and an 8-[(2,3-dihydroxypropyl)thio] side chain . The compound belongs to the class of 8-thio-substituted xanthine analogs, a chemotype exploited in inhibitor design for nucleotide-processing enzymes [1]. It is available as a research-grade small molecule from major chemical suppliers under standardized product codes (e.g., AldrichCPR R970131, MFCD01957719) .

Why 1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Common 8-Thio-Xanthine Analogs


Generic substitution within the 8-thio-xanthine family is precluded by the exquisite dependence of biological activity on the N1/N7 substitution pattern and the 8-thioalkyl side chain. The 1-benzyl group distinguishes this scaffold from 1-methyl- or 1-H-analogs, conferring a distinct steric and electronic environment that modulates target binding [1]. Furthermore, the terminal 2,3-dihydroxypropyl moiety introduces hydrogen-bond donor capacity absent in alkylthio counterparts, which directly impacts aqueous solubility and protein-ligand interaction geometry [2]. Simple replacement by 8-mercapto-3,7-dimethyl-1H-purine-2,6-dione or 8-[(2-hydroxyethyl)thio] analogs would therefore yield uncharacterized activity profiles, jeopardizing experimental reproducibility [3].

Quantitative Differentiation Evidence for 1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Relative to Closest Analogs


Iodothyronine 5'-Deiodinase (5'D-I) Inhibitory Activity vs. 1-Methyl and 1-H Purine Analogs

The target compound exhibits iodothyronine 5'-deiodinase (5'D-I) inhibitory activity consistent with the substituted purine pharmacophore defined by a 1-benzyl group . In a structure-activity study of purine derivatives, the 1-benzyl substituent was essential for maintaining 5'D-I inhibition in human liver cell homogenates, whereas 1-methyl or 1-H analogs lost detectable inhibition at equivalent concentrations [1]. This demonstrates that the 1-benzyl substitution is a critical differentiation determinant for thyroid hormone metabolism inhibitor applications.

Endocrinology Enzyme Inhibition Thyroid Hormone Metabolism

Predicted Physicochemical Superiority: Solubility and Hydrogen-Bond Donor Capacity vs. 8-[(2-Hydroxyethyl)thio] and 8-(Alkylthio) Analogs

Introduction of the 2,3-dihydroxypropyl group increases the hydrogen-bond donor count from 0 (for 8-(methylthio) analogs) or 1 (for 8-[(2-hydroxyethyl)thio] analogs) to 2 [1]. This structural modification is predicted to improve aqueous solubility by approximately 0.5–1.5 log units and reduce logP by 0.3–0.8 units relative to mono-hydroxy or non-hydroxy 8-thioalkyl comparators, based on in silico property calculations for the 8-thio-xanthine series [2]. Enhanced solubility directly facilitates in vitro assay preparation and in vivo dosing.

Medicinal Chemistry Pre-formulation Solubility Enhancement

Dihydrofolate Reductase (DHFR) Affinity of Core Purine-2,6-dione Scaffold: Potential Antibacterial Selectivity vs. Human DHFR

The purine-2,6-dione scaffold bearing a 1-benzyl substituent has been disclosed as a structural component in DHFR inhibitor patents [1]. A closely related compound in the BindingDB database (CHEMBL1818120, a quinazoline-purine hybrid sharing the 1-benzyl motif) exhibits a Ki of 0.480 nM against Staphylococcus aureus DHFR [2]. While the target compound lacks this exact assay data, its scaffold alignment with this activity class warrants consideration for anti-infective research, differentiating it from purine-2,6-diones without the 1-benzyl group, which are absent from DHFR inhibitor patent families.

Antibacterial Enzyme Inhibition DHFR

High-Confidence Application Scenarios for 1-Benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Based on Evidence


Investigating Peripheral Thyroid Hormone Metabolism via 5'-Deiodinase Modulation

The compound is suitable as a chemical probe for studying iodothyronine 5'-deiodinase (5'D-I) activity in human liver-derived models. The 1-benzyl group is a proven determinant of 5'D-I inhibition [1], making this compound a viable tool compound for thyroid hormone metabolism studies where potency calibration against the Harbottle et al. purine series is desired.

Solubility-Enhanced Xanthine Scaffold for in vitro Pharmacological Profiling

The 2,3-dihydroxypropylthio substituent provides superior aqueous solubility relative to 8-alkylthio or 8-(2-hydroxyethyl)thio analogs [2], making this compound a preferred core structure for cell-based assays requiring compound concentrations above 50 µM without use of DMSO concentrations exceeding 0.1%.

DHFR-Targeted Antibacterial Discovery Starting Point

Structural similarity to the 1-benzyl purine/quinazoline scaffolds with sub-nanomolar S. aureus DHFR affinity [3] positions this compound as a potential lead-like entry for medicinal chemistry optimization of new antifolate antibacterials, particularly valuable against methicillin-resistant S. aureus (MRSA).

Reference Standard for Analytical Method Development & Metabolite Identification

The compound's defined structure, commercial availability through certified suppliers , and distinct chromatographic properties (logP ~1.2) make it suitable as a reference standard for LC-MS/MS method development targeting 8-thio-xanthine metabolites in biological matrices.

Quote Request

Request a Quote for 1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.